molecular formula C10H9NO2 B1346439 1-Cyanoethyl benzoate CAS No. 3478-24-8

1-Cyanoethyl benzoate

Cat. No. B1346439
CAS RN: 3478-24-8
M. Wt: 175.18 g/mol
InChI Key: BZGABXLMIUKVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyanoethyl benzoate is a chemical compound with the empirical formula C10H9NO2 and a molecular weight of 175.18 . It is a solid substance .

Scientific Research Applications

Organic Synthesis Applications

  • Radical Additions and Acyl Unit Introduction : Cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to be an effective one-carbon radical equivalent useful for introducing acyl units via xanthate transfer radical addition to olefins. This process enables further elaboration of the adducts and has been observed to involve a rare 1,5-nitrile translocation (Bagal, de Greef, & Zard, 2006).

  • Enzymatic Transesterification : The enzyme Candida antarctica lipase has been used for the enzymatic production of 1-glyceryl benzoate in various organic solvents, an important intermediate in the synthesis of certain pharmaceuticals (Ceni et al., 2010).

  • Benzoin Condensation : O-Benzoylated cyanohydrins of aromatic aldehydes, when treated with aromatic aldehydes under specific conditions, result in benzoin benzoates, expanding the range of aldehydes that can undergo condensation (Rozwadowska, 1985).

Chemical Properties and Reactions

  • Analysis of Benzoic Acid Metabolism : Research has delved into the metabolism of benzoate and its derivatives, exploring the enzymatic pathways involved in their transformation in various organisms. This includes the study of anaerobic aromatic metabolism in bacteria, providing insights into the reduction of benzoyl-coenzyme A to alicyclic compounds (Koch, Eisenreich, Bacher, & Fuchs, 1993).

  • Photolysis Studies : Research on the photolysis of benzil in cyclohexane solution, where benzoic acid is one of the principal products, helps in understanding the chemical behavior of benzoates under light-induced conditions (Bunbury & Wang, 1968).

  • Liquid Crystalline Properties : Studies on side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens reveal insights into the molecular alignment and mesomorphic behavior of these compounds, which is crucial for materials science applications (Kong & Tang, 1998).

Safety and Hazards

1-Cyanoethyl benzoate is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P264, P270, P301 + P310, P405, and P501 .

Relevant Papers

A review paper discusses the synthesis and reactions of benzocaine, a compound with a similar structure to this compound . This paper could provide useful insights for understanding the chemical behavior of this compound.

properties

IUPAC Name

1-cyanoethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(7-11)13-10(12)9-5-3-2-4-6-9/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGABXLMIUKVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301252
Record name 1-cyanoethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3478-24-8
Record name NSC142045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyanoethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyanoethyl benzoate
Reactant of Route 2
Reactant of Route 2
1-Cyanoethyl benzoate
Reactant of Route 3
Reactant of Route 3
1-Cyanoethyl benzoate
Reactant of Route 4
Reactant of Route 4
1-Cyanoethyl benzoate
Reactant of Route 5
Reactant of Route 5
1-Cyanoethyl benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Cyanoethyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.